2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid
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Overview
Description
2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C19H18ClN3O5S and its molecular weight is 435.88. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activities
A study has shown that compounds containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a core structure in the chemical of interest, have been synthesized and demonstrated moderate to good antibacterial activity. These compounds were effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents (Asiri & Khan, 2010).
Intermolecular Interactions and Crystal Structure Analysis
Another study focused on the intermolecular interactions and crystal structure of antipyrine derivatives similar to the chemical . This study included comprehensive analysis using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, indicating the significance of these compounds in structural chemistry and materials science (Saeed et al., 2020).
Synthesis of Novel Compounds and Chemical Transformations
Research also includes the synthesis of new compounds using elements of the chemical structure of interest. One study focused on the transformation of benzendiazonium hydrogen sulfates to produce potential benzodiazepine receptor ligands, indicating the chemical's utility in synthesizing compounds with potential pharmaceutical applications (Maggio et al., 2013).
Thermal Properties and Biological Activity
There has been exploration into the thermal properties and biological activity of complexes formed with azo-containing Schiff-base dyes derived from antipyrine-like compounds. These studies showcase the versatility of these compounds in forming complexes that could have various applications in chemistry and biology (Al‐Hamdani et al., 2016).
Anticancer Potential
Finally, a study highlighted the potential of 4-aminoantipyrine, a structural element of the chemical , in synthesizing derivatives with anticancer activities. These compounds were tested against breast cancer cell lines, showing promising results and indicating potential applications in cancer treatment (Ghorab et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid” are currently unknown
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrogen bonding . The presence of the N–H and C–H groups in the compound could potentially form hydrogen bonds with the target molecule .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c1-12-17(18(24)23(21(12)2)13-7-5-4-6-8-13)22(3)29(27,28)14-9-10-16(20)15(11-14)19(25)26/h4-11H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYDLYJXIJGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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